3-Methoxybenzyl bromide
Overview
Description
3-Methoxybenzyl bromide, also known as 1-bromomethyl-3-methoxybenzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl bromide, featuring a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
3-Methoxybenzyl bromide is a benzyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
The bromine atom in this compound is a good leaving group, making it highly reactive towards nucleophiles . When it encounters a nucleophile, the bromine atom is replaced in a substitution reaction, forming a new bond with the nucleophile . This allows it to be used in the synthesis of a wide variety of organic compounds .
Biochemical Pathways
This compound is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This suggests that it may play a role in modifying biochemical pathways involving these compounds .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 152 °C . It is soluble in chloroform , suggesting that it may be soluble in other organic solvents. These properties may affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . It has been used in the synthesis of various compounds, including 6-(3-methoxyphenyl)-hexane-2,4-dione, N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, and others .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances that can act as nucleophiles . Additionally, as it is a corrosive substance , it must be handled with care to prevent damage to skin and eyes .
Biochemical Analysis
Biochemical Properties
The role of 3-Methoxybenzyl bromide in biochemical reactions is primarily as a reagent in the synthesis of various compounds It interacts with enzymes, proteins, and other biomolecules during these synthesis processes
Molecular Mechanism
The molecular mechanism of this compound is related to its role in the synthesis of other compounds. It can participate in reactions such as the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl bromide can be synthesized through the bromination of 3-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide derivative.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 3-methoxybenzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is conducted in a suitable solvent, such as dichloromethane or toluene, at elevated temperatures to achieve high yields .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form 3-methoxybenzaldehyde or 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield 3-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted benzyl derivatives depending on the nucleophile.
Oxidation: 3-Methoxybenzaldehyde, 3-methoxybenzoic acid.
Reduction: 3-Methoxytoluene.
Scientific Research Applications
3-Methoxybenzyl bromide is utilized in various scientific research fields due to its reactivity and functional group compatibility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: this compound is used in the production of specialty chemicals, fragrances, and polymers.
Comparison with Similar Compounds
Benzyl Bromide: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzyl Bromide: The methoxy group is positioned at the para position, affecting its reactivity and steric properties.
3-Methoxybenzyl Chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 3-Methoxybenzyl bromide is unique due to the presence of the methoxy group at the meta position, which influences its electronic and steric properties. This positioning allows for selective reactions that are not possible with other benzyl halides .
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398969 | |
Record name | 3-Methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-98-6 | |
Record name | 3-Methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methoxybenzyl bromide a useful reagent in organic synthesis?
A1: this compound serves as a versatile electrophile in various C-C bond forming reactions. Its reactivity stems from the benzylic bromide moiety, which is readily activated by organometallic reagents. For example, research has demonstrated the direct coupling of this compound with diphenylzinc to form a Csp2-Csp3 bond, yielding 1-(3-methoxyphenyl)-1,1-diphenylethane. [] This reaction proceeds rapidly at room temperature without the need for external catalysts, highlighting the inherent reactivity of this benzylic bromide. []
Q2: Does the choice of solvent influence the reactivity of this compound?
A2: Yes, solvent choice significantly impacts the reaction outcome. Studies using diphenylzinc as the coupling partner reveal a dramatic solvent effect. While the reaction proceeds readily in non-coordinating solvents like benzene, the addition of coordinating ethereal solvents, such as THF, significantly hinders the formation of the desired cross-coupled product. [] This suggests that the presence of coordinating solvents may interfere with the formation of reactive organozinc intermediates or alter the reaction pathway.
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